Dichloro(tripropyl)-lambda~5~-arsane
Description
Dichloro(tripropyl)-lambda~5~-arsane is a pentavalent organoarsenic compound characterized by two chlorine atoms and three propyl groups bonded to a central arsenic atom. The lambda notation (λ⁵) indicates its hypervalent configuration, which is common in arsenic compounds with expanded valence shells. While direct studies on this specific compound are scarce in the provided evidence, its structural analogs and substituent-driven properties can be inferred from related arsenic and organometallic compounds.
Organoarsenic compounds are historically significant in catalysis, agrochemicals, and pharmaceuticals. The tripropyl groups may influence solubility, volatility, and flammability, akin to organoaluminum compounds like Tripropyl Aluminum, which is highly reactive and flammable .
Properties
CAS No. |
59332-59-1 |
|---|---|
Molecular Formula |
C9H21AsCl2 |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
dichloro(tripropyl)-λ5-arsane |
InChI |
InChI=1S/C9H21AsCl2/c1-4-7-10(11,12,8-5-2)9-6-3/h4-9H2,1-3H3 |
InChI Key |
PJVJIKRPIBLBJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC[As](CCC)(CCC)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(tripropyl)-lambda~5~-arsane typically involves the reaction of tripropylarsine with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective formation of the dichloro derivative. The general reaction can be represented as follows:
As(C3H7)3+Cl2→As(C3H7)3Cl2
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors equipped with temperature and pressure control systems. The process is optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors is also explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dichloro(tripropyl)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the dichloro derivative to the corresponding arsine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, or primary amines are employed under mild conditions.
Major Products
Oxidation: Formation of arsenic(V) compounds.
Reduction: Formation of tripropylarsine.
Substitution: Formation of substituted arsines with various functional groups.
Scientific Research Applications
Dichloro(tripropyl)-lambda~5~-arsane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying arsenic metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dichloro(tripropyl)-lambda~5~-arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis in cancer cells. The molecular targets include various enzymes involved in cellular metabolism and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Dichloro(tripropyl)-λ⁵-arsane with structurally or functionally related compounds, emphasizing substituent effects, biological activity, and hazards.
Table 1: Key Structural and Functional Comparisons
Structural and Reactivity Comparisons
- Chlorine vs. Alkyl Substituents : The dichloro groups in Dichloro(tripropyl)-λ⁵-arsane likely enhance its electrophilicity and toxicity compared to purely alkyl-substituted analogs. For example, 3,4-dichloroaryl derivatives exhibit strong antifungal activity against C. albicans , suggesting that chlorine positioning significantly impacts bioactivity.
- Tripropyl Groups : The propyl chains may increase lipophilicity, improving membrane penetration in biological systems. However, they also introduce flammability risks, as seen in Tripropyl Aluminum, which requires strict handling protocols .
Physical and Chemical Properties
- Reactivity : The compound’s λ⁵-arsane core may confer stability under ambient conditions, but the tripropyl groups could render it pyrophoric, similar to Tripropyl Aluminum .
- Solubility : Propyl groups likely reduce water solubility compared to hydroxylated arsenic species, favoring organic solvent compatibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
